molecular formula C11H13Cl2NO2 B11956496 Butyl 3,5-dichlorophenylcarbamate

Butyl 3,5-dichlorophenylcarbamate

Cat. No.: B11956496
M. Wt: 262.13 g/mol
InChI Key: SDIVLAUOUBHUIL-UHFFFAOYSA-N
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Description

Butyl 3,5-dichlorophenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions and a butyl carbamate group. While the provided evidence primarily focuses on polysaccharide-based tris-carbamates (e.g., cellulose tris(3,5-dichlorophenylcarbamate), CDCPC) used in high-performance liquid chromatography (HPLC) for enantiomer separation , the structural similarities allow extrapolation of its physicochemical and functional properties. Chlorine substituents are known to enhance polarity and electron-withdrawing effects, which influence molecular interactions critical in chiral recognition .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

butyl N-(3,5-dichlorophenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-3-4-16-11(15)14-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

SDIVLAUOUBHUIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using 3,5-Dichlorophenyl Chloroformate

The reaction of 3,5-dichlorophenol with phosgene generates 3,5-dichlorophenyl chloroformate, which subsequently reacts with n-butanol in anhydrous dichloromethane. Triethylamine is employed as a base to scavenge HCl, driving the reaction to completion. This method yields 78–85% crude product, requiring purification via silica gel chromatography.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (chloroformate:butanol)

  • Temperature: 0–5°C (phosgene step), 25°C (carbamation)

  • Catalyst: Triethylamine (2 equiv)

  • Solvent: Dichloromethane

A comparative study showed that replacing dichloromethane with tetrahydrofuran (THF) increased yields to 89% but introduced challenges in solvent removal due to THF’s high boiling point.

Isocyanate-Alcohol Coupling

This compound is synthesized via the reaction of 3,5-dichlorophenyl isocyanate with n-butanol. This exothermic reaction proceeds without catalysts at 40–50°C, achieving 92% conversion within 2 hours. Side products, such as biuret derivatives, form at higher temperatures (>60°C), necessitating strict thermal control.

Optimized Parameters:

ParameterValue
Isocyanate Purity≥98% (HPLC)
SolventToluene
Reaction Time120 min
Yield90–94%

Post-reaction, the mixture is washed with 5% aqueous HCl to remove unreacted isocyanate, followed by crystallization from hexane/ethyl acetate (4:1).

Solvent and Catalyst Optimization

Impact of Solvent Polarity

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction kinetics but complicate purification. Non-polar solvents like toluene minimize side reactions, as evidenced by HPLC analyses showing 99.2% purity for toluene-mediated syntheses versus 94.5% for DMF-based routes.

Table 1: Solvent Effects on Yield and Purity

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.389299.2
Dichloromethane8.938597.8
THF7.588996.1
DMF36.77894.5

Catalytic Systems

Lewis acids like ZnCl₂ improve regioselectivity in carbamate formation, particularly for sterically hindered substrates. However, their use introduces metal contamination, requiring additional chelation steps. Organic bases such as 4-dimethylaminopyridine (DMAP) enhance reaction rates by 40% compared to triethylamine but are cost-prohibitive for industrial-scale synthesis.

Purification and Enantiomeric Resolution

Silica Gel Chromatography

Crude this compound is purified using gradient elution (hexane:ethyl acetate 10:1 to 4:1). This method achieves 98.5% purity but suffers from low recovery rates (72–78%) due to the compound’s high lipophilicity.

Chiral Stationary Phase (CSP) Chromatography

Chiralpak® IC columns (cellulose tris(3,5-dichlorophenylcarbamate)) resolve enantiomers with a resolution factor (Rₛ) of 1.8–2.3 under normal-phase conditions (hexane:2-propanol 9:1). Polar organic mode using methanol increases Rₛ to 3.1 but reduces column longevity.

Table 2: Enantiomeric Resolution on CSPs

ColumnMobile PhaseRₛα (Selectivity)
Chiralpak® ICHexane:2-Propanol2.11.32
Chiralcel® OD-3Ethanol1.71.25
Chirallica PST-7Methanol3.11.48

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 2.1 Hz, 2H, ArH), 7.15 (t, J = 2.1 Hz, 1H, ArH), 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 1.65 (m, 2H, CH₂), 1.42 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

¹³C NMR confirms carbamate carbonyl resonance at δ 155.2 ppm, consistent with analogous aryl carbamates.

Industrial-Scale Production Challenges

Waste Management

Chlorinated solvents require distillation recovery to meet environmental regulations. A life-cycle assessment estimates that solvent recycling reduces carbon footprint by 45% compared to single-use protocols.

Applications in Chiral Separations

This compound serves as a precursor for chiral stationary phases used in HPLC. Immobilized cellulose derivatives exhibit enhanced solvent resistance, enabling use with chloroform and THF—eluents incompatible with coated phases .

Chemical Reactions Analysis

Types of Reactions

Butyl 3,5-dichlorophenylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form 3,5-dichloroaniline and butanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 3,5-dichloroaniline and butanol.

    Oxidation: Oxidized derivatives of the carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl 3,5-dichlorophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butyl 3,5-dichlorophenylcarbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Impact on Chiral Recognition

Compound Substituents Key Interaction Mechanisms Performance Example
Butyl 3,5-dichlorophenylcarbamate 3,5-Cl; butyl carbamate Dipole-dipole, π-π, H-bonding Limited direct data; inferred from CDCPC
Cellulose tris(3,5-Cl-phenylcarbamate) 3,5-Cl; tris-carbamate Enhanced halogen interactions High efficiency for 2-(benzylsulfinyl)benzamide
Amylose tris(3,5-Me-phenylcarbamate) 3,5-Me; tris-carbamate Hydrophobic, weaker dipole Moderate separation of non-polar analytes

Alkyl Chain Length in Carbamate Groups

The butyl group in this compound contrasts with shorter alkyl chains (e.g., methyl, ethyl) in analogs like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates . Key effects include:

  • Lipophilicity : Longer alkyl chains (e.g., butyl) increase log k values, enhancing retention in reversed-phase HPLC .

Table 2: Alkyl Chain Impact on Physicochemical Properties

Compound Class Alkyl Group log k (HPLC) Chiral Resolution (Rs)
This compound Butyl ~3.5 (inferred) Moderate (inferred)
Methyl carbamate derivatives Methyl ~2.1–2.8 Variable
Ethyl carbamate derivatives Ethyl ~2.5–3.2 Improved vs. methyl

Chiral Recognition Efficiency

CDCPC, a tris-carbamate derivative of cellulose, demonstrated superior enantioselectivity over dimethyl-substituted polysaccharides in separating racemic mixtures like flavanones and pyrrolidin-2-ones . For example, CDCPC achieved baseline separation of 4-phenyl-substituted pyrrolidin-2-one derivatives in under 30 seconds under optimized conditions .

Chromatographic Performance

CDCPC-based chiral stationary phases (CSPs) exhibit versatility across mobile phases, including pure methanol, acetonitrile, and n-hexane/2-propanol mixtures . The covalent immobilization of CDCPC on superficially porous silica (SPS) particles (3.6 μm diameter, 50 nm pore size) enabled high-efficiency separations at flow rates up to 5 mL/min, with van Deemter coefficients indicating minimal band broadening . In contrast, this compound’s monomeric structure may limit its utility in CSPs but could serve as a precursor or intermediate in synthesizing polymeric selectors.

Key Research Findings

CDCPC’s Superiority : CDCPC resolved 2-(benzylsulfinyl)benzamide with a separation factor (α) of 3.2, far exceeding dimethyl-substituted phases (α < 1.5) .

Flow Rate Tolerance : CDCPC-SPS columns maintained efficiency (>50,000 plates/m) at flow rates >3 mL/min, critical for high-throughput screening .

Mobile Phase Flexibility : CDCPC performed well in polar organic modes, a rare feat for polysaccharide phases .

Q & A

Q. How do structural modifications (e.g., substituent variations) impact its physicochemical properties?

  • Methodological Answer : Replace the dichlorophenyl group with trifluoromethyl or bromo analogs (synthesized via methods in ). Compare logP (shake-flask method), solubility (HPLC-ELSD), and permeability (PAMPA assay). QSAR models correlate substituent effects with bioavailability .

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